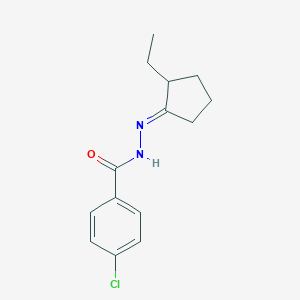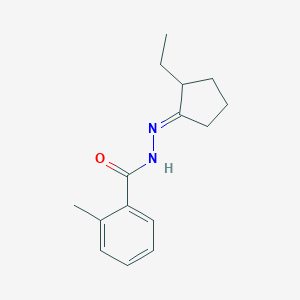![molecular formula C13H15N5O3S2 B322039 2-cyano-2-{[4-(morpholin-4-ylsulfonyl)phenyl]hydrazono}ethanethioamide](/img/structure/B322039.png)
2-cyano-2-{[4-(morpholin-4-ylsulfonyl)phenyl]hydrazono}ethanethioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-cyano-2-{[4-(morpholin-4-ylsulfonyl)phenyl]hydrazono}ethanethioamide is a chemical compound with the molecular formula C13H15N5O3S2 and a molecular weight of 353.4 g/mol. This compound is known for its unique structure, which includes a cyano group, a morpholinosulfonylphenyl group, and a hydrazono group attached to a thioacetamide backbone.
Preparation Methods
The synthesis of 2-cyano-2-{[4-(morpholin-4-ylsulfonyl)phenyl]hydrazono}ethanethioamide typically involves the reaction of 4-morpholinosulfonylphenylhydrazine with a cyanoacetyl derivative under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol, at elevated temperatures. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
2-cyano-2-{[4-(morpholin-4-ylsulfonyl)phenyl]hydrazono}ethanethioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the cyano group to an amine group or reduce the hydrazono group to a hydrazine derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group or the sulfonyl group is replaced by other nucleophiles. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions.
Scientific Research Applications
2-cyano-2-{[4-(morpholin-4-ylsulfonyl)phenyl]hydrazono}ethanethioamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-cyano-2-{[4-(morpholin-4-ylsulfonyl)phenyl]hydrazono}ethanethioamide involves its interaction with specific molecular targets and pathways. The cyano group and the hydrazono group are believed to play crucial roles in its biological activity. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved.
Comparison with Similar Compounds
2-cyano-2-{[4-(morpholin-4-ylsulfonyl)phenyl]hydrazono}ethanethioamide can be compared with similar compounds such as:
2-Cyano-2-{[4-(4-morpholinylsulfonyl)phenyl]hydrazono}acetamide: This compound has a similar structure but differs in the position of the morpholinylsulfonyl group.
2-Cyano-2-[(4-morpholinylsulfonylphenyl)hydrazono]acetamide: Another similar compound with slight variations in the functional groups attached to the thioacetamide backbone. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H15N5O3S2 |
|---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
(1E)-2-amino-N-(4-morpholin-4-ylsulfonylanilino)-2-sulfanylideneethanimidoyl cyanide |
InChI |
InChI=1S/C13H15N5O3S2/c14-9-12(13(15)22)17-16-10-1-3-11(4-2-10)23(19,20)18-5-7-21-8-6-18/h1-4,16H,5-8H2,(H2,15,22)/b17-12+ |
InChI Key |
CBDUSBXALDFHAY-SFQUDFHCSA-N |
SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NN=C(C#N)C(=S)N |
Isomeric SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)N/N=C(\C#N)/C(=S)N |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NN=C(C#N)C(=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-bromo-N-[4-(diethylsulfamoyl)phenyl]-4-methylbenzamide](/img/structure/B321958.png)
![3-bromo-4-methyl-N-[4-(morpholin-4-ylsulfonyl)phenyl]benzamide](/img/structure/B321959.png)
![3-bromo-N-[2-(cyclohex-1-en-1-yl)ethyl]-4-methylbenzamide](/img/structure/B321960.png)
![N-[4-[[(2-oxoindol-3-yl)amino]carbamoyl]phenyl]cyclopropanecarboxamide](/img/structure/B321963.png)
![4-(2-{4-[(Cyclopropylcarbonyl)amino]benzoyl}carbohydrazonoyl)-2-methoxyphenyl acetate](/img/structure/B321965.png)
![N-[4-({2-[4-(methylsulfanyl)benzylidene]hydrazino}carbonyl)phenyl]cyclopropanecarboxamide](/img/structure/B321966.png)
![N-(4-{[2-(anilinocarbothioyl)hydrazino]carbonyl}phenyl)cyclopropanecarboxamide](/img/structure/B321973.png)
![N-[4-({2-[(4-methylphenyl)sulfonyl]hydrazino}carbonyl)phenyl]cyclopropanecarboxamide](/img/structure/B321974.png)
![N-[(2-hydroxyphenyl)carbamothioyl]-3-methylbenzamide](/img/structure/B321976.png)



